molecular formula C7H10Cl2N2O B2711395 3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride CAS No. 2138021-00-6

3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride

Cat. No. B2711395
CAS RN: 2138021-00-6
M. Wt: 209.07
InChI Key: HJCCEOXETWJWQS-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . They are widely used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of a pyrazole compound consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization reactions .


Physical And Chemical Properties Analysis

Pyrazoles are generally weak bases or acids, with their strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis and Catalysis

  • One-Pot Synthesis : Tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, closely related to the pyrazole structure, can be synthesized through a one-pot three-component condensation process. This method utilizes starch solution as a highly efficient homogenous catalyst, highlighting the significance of pyrazole derivatives in facilitating complex organic reactions (Hazeri et al., 2014).

  • Catalyst Development : The development of magnetic nanocatalysts for the efficient and environmentally benign synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives is another significant application. These catalysts, which can be used under ultrasonic irradiation or reflux conditions, demonstrate the potential of pyrazole-based compounds in enhancing catalytic performance (Esmaeilpour et al., 2015).

Chemical Properties and Mechanisms

  • Mechanistic Studies : Understanding the molecular mechanisms of pyrazole derivatives, such as 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, contributes significantly to the knowledge of pyrazoles' thermal decomposition. This aspect is crucial in developing materials with desired stability and reactivity (Kula et al., 2021).

  • Tautomerism Analysis : Research on the tautomerism of pyrazolin-5-ones, closely related to pyrazoles, provides insights into their behavior in different solvents. This information is vital for understanding the chemical behavior and potential applications of pyrazole derivatives in various environments (Newman & Pauwels, 1970).

Material Science and Engineering

  • Corrosion Inhibition : Pyrazole compounds, including derivatives of 3-(Chloromethyl) pyrazole, have been studied as corrosion inhibitors for metals. This research highlights their potential utility in protecting metals from corrosion, which is crucial in various industrial applications (Bouklah et al., 2005).

  • Organostannoxane Macrocycle Networks : Pyrazole derivatives are instrumental in forming organostannoxane macrocycle networks, demonstrating their role in the development of novel polymeric and network materials (Chandrasekhar et al., 2007).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the context in which they are used. For example, some pyrazole compounds have been found to inhibit certain enzymes .

Safety and Hazards

Like all chemicals, pyrazoles should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The synthesis and study of pyrazole derivatives continue to be an active area of research due to their wide range of applications in various fields. Researchers are continually developing new synthetic strategies and exploring new applications for these compounds .

properties

IUPAC Name

3-(chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c8-3-7-5-4-11-2-1-6(5)9-10-7;/h1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCCEOXETWJWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride

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